GNE-616
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Overview
Description
GNE-616 is a novel highly potent, metabolically stable, subtype selective inhibitor of Nav1.7.
Scientific Research Applications
Preclinical Assessment and Efficacy
GNE-616, identified as a novel NAMPT inhibitor, has been explored for its potential in treating human cancers. Preclinical assessments of this compound have shown it to be a potent, selective inhibitor with acceptable properties and projected human pharmacokinetics and dose estimates. It was found to have a moderate to low plasma clearance in various animal models and exhibited efficacy in tumor growth inhibition in preclinical studies (Liederer et al., 2019).
Discovery and Optimization
The discovery and optimization of this compound were driven by structure- and ligand-based design principles. It emerged as a highly potent, metabolically stable, and subtype-selective inhibitor, showing promising results in preclinical models. This process involved refining the ligand conformation and mitigating high in vivo clearance, eventually leading to this compound’s robust pharmacokinetic/pharmacodynamic (PK/PD) response in a Nav1.7-dependent mouse model (McKerrall et al., 2019).
Resistance Mechanisms to NAMPT Inhibitors
In the context of NAMPT inhibitors like this compound, research has identified mutations in NAMPT that confer resistance to these inhibitors. This study underscores the importance of understanding drug resistance mechanisms, which can limit the efficacy of therapeutics. It provides insights into allosteric modulation and orthosteric blocking as mechanisms of resistance, which are crucial for designing next-generation NAMPT inhibitors (Wang et al., 2014).
Properties
Molecular Formula |
C24H23F4N5O3S |
---|---|
Molecular Weight |
537.5336 |
IUPAC Name |
(S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide |
InChI |
InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |
SMILES |
O=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNE-616; GNE 616; GNE616 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.